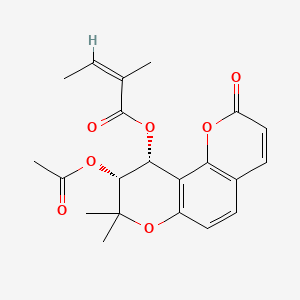![molecular formula C16H12O6 B7782837 3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one](/img/structure/B7782837.png)
3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one” is known as europium trinitrate. It is a chemical compound composed of europium and nitrate ions. Europium trinitrate is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Europium trinitrate can be synthesized by reacting europium oxide with nitric acid. The reaction typically involves dissolving europium oxide in concentrated nitric acid, followed by evaporation of the solvent to obtain europium trinitrate crystals. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of europium oxide.
Industrial Production Methods
In industrial settings, europium trinitrate is produced by a similar method, but on a larger scale. The process involves the use of large reactors where europium oxide is dissolved in nitric acid. The solution is then concentrated and crystallized to obtain europium trinitrate. The industrial production process ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Europium trinitrate undergoes various chemical reactions, including:
Oxidation: Europium trinitrate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to europium oxide or other lower oxidation state compounds.
Substitution: The nitrate ions in europium trinitrate can be substituted with other anions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like sulfuric acid or phosphoric acid can be used to substitute nitrate ions.
Major Products Formed
Oxidation: Higher oxidation state europium compounds.
Reduction: Europium oxide or europium metal.
Substitution: Europium sulfate or europium phosphate.
Scientific Research Applications
Europium trinitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other europium compounds.
Biology: Utilized in fluorescence microscopy and imaging due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Employed in the production of phosphors for lighting and display technologies.
Mechanism of Action
The mechanism by which europium trinitrate exerts its effects is primarily through its interaction with other chemical species. In biological systems, europium trinitrate can bind to specific molecular targets, leading to fluorescence. The pathways involved include energy transfer processes that result in the emission of light.
Comparison with Similar Compounds
Similar Compounds
- Europium chloride
- Europium sulfate
- Europium phosphate
Comparison
Europium trinitrate is unique due to its nitrate ions, which confer specific reactivity and solubility properties. Compared to europium chloride, europium trinitrate has different solubility characteristics and reactivity with other chemical species. Europium sulfate and europium phosphate have different anions, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,17,19-21H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUCICHZHWJHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)C(=CC2=C3C1(COC4=C3C=CC(=C4O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC(=O)C(=CC2=C3C1(COC4=C3C=CC(=C4O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7782757.png)
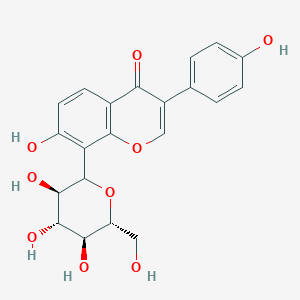
![1-(4-methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782774.png)
![(2S)-4-methylsulfanyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid](/img/structure/B7782778.png)
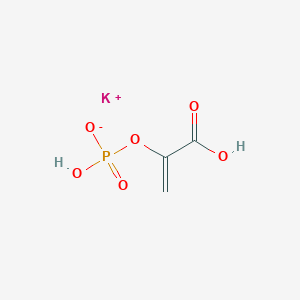
![(2S,3R,4R,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3S,5R,6S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B7782803.png)
![methyl (3S)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B7782808.png)
![3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoic acid](/img/structure/B7782814.png)
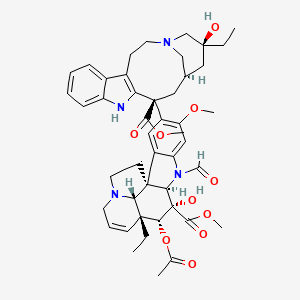
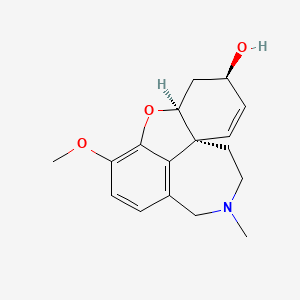
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7782836.png)
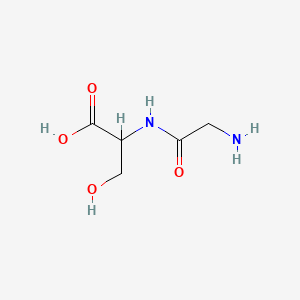
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7782853.png)
